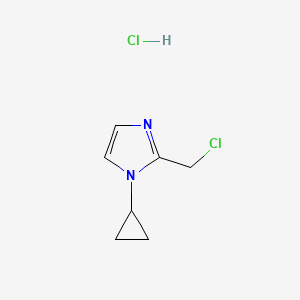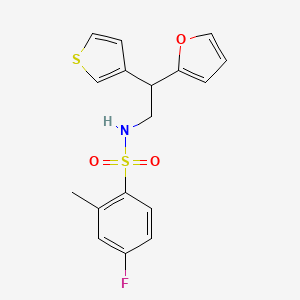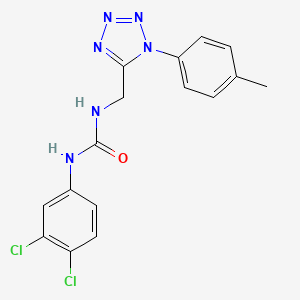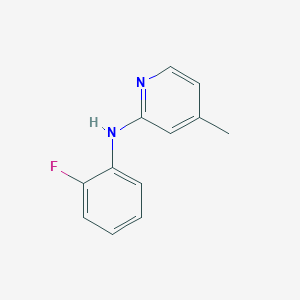
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a tetrazole group (a five-membered ring containing four nitrogen atoms), and several fluorine atoms attached to the benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the fluorine atoms, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrazole groups, as well as the fluorine atoms, would have a significant impact on the compound’s shape, polarity, and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The tetrazole group could contribute to its acidity, and the benzamide group could participate in hydrogen bonding .科学的研究の応用
1. Fluorination Techniques
Research has highlighted the development of mild, amide-directed fluorination techniques that are facilitated by iron, demonstrating broad substrate scope and functional group tolerance. This method has been applied to benzylic, allylic, and unactivated C-H bonds, showcasing the utility of N-fluoro-2-methylbenzamides in chemoselective fluorine transfer reactions (Groendyke, AbuSalim, & Cook, 2016).
2. Regioselectivity in Fluorination
Another study delved into the regioselectivity of fluorination processes, using molecules like dibenzofuran and biphenyl as targets to assess the impact of N-F type reagent structure and reaction conditions on the fluorination outcome. This research contributes to a deeper understanding of how specific reagents and conditions influence the yields and regioselectivity of fluorinated products (Zupan, Iskra, & Stavber, 1996).
3. Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. This work underscores the importance of the fluorine atom in the benzoyl group for enhancing antimicrobial efficacy, offering a potential pathway for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
4. Polyamide Synthesis
Research into novel aromatic polyimides introduced new diamines for polymerization with various dianhydrides, resulting in polymers with significant solubility and thermal properties. These findings could have implications for the development of materials with specific mechanical and thermal characteristics (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
5. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation
The catalyzed nucleophilic substitution of fluorobenzenes, replacing fluoro groups with aroyl groups derived from aromatic aldehydes, highlights a pathway for synthesizing polysubstituted benzophenones. This approach demonstrates the versatility of N-heterocyclic carbene (NHC) catalysis in organic synthesis (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to either stimulate or block its activity .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the production of certain metabolites . The downstream effects of these changes could include alterations in cellular function and overall physiology.
Pharmacokinetics
Like many other drugs, it is likely absorbed into the bloodstream after administration, distributed throughout the body to reach its targets, metabolized by enzymes in the liver, and eventually excreted from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain essential molecules, affecting cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules in the body, such as proteins or other drugs, could potentially interfere with the compound’s action .
Safety and Hazards
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNXCOONICGMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)



![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)
![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)
